

A Comparative Guide to the Experimental and Calculated Properties of Sulfines

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Compound of Interest

Compound Name: Sulfine

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This guide provides a detailed comparison of the experimental and calculated properties of **sulfines**, a class of organosulfur compounds with the general structure $R_2C=S=O$. Understanding the molecular structure and spectroscopic characteristics of these reactive intermediates is crucial for their application in organic synthesis and drug development. This document summarizes key quantitative data, outlines the experimental and computational methodologies employed in their determination, and presents visual workflows to illustrate the interplay between theoretical and practical approaches in studying **sulfines**.

Data Presentation: A Side-by-Side Look at Experimental and Theoretical Values

The following tables present a compilation of experimental and calculated data for the parent **sulfine**, thioformaldehyde S-oxide (H_2CSO). This allows for a direct comparison of the accuracy of computational methods against experimental benchmarks.

Table 1: Molecular Geometry of Thioformaldehyde S-Oxide (H_2CSO)

Parameter	Experimental Value	Calculated Value	Computational Method
C=S Bond Length (Å)	1.610	1.629	MP2/6-311+G(2df,2p) [1]
S=O Bond Length (Å)	1.469	1.485	MP2/6-311+G(2df,2p) [1]
C-H Bond Length (Å)	1.084	1.085	MP2/6-311+G(2df,2p) [1]
H-C-H Bond Angle (°)	118.6	118.1	MP2/6-311+G(2df,2p) [1]
H-C-S Bond Angle (°)	120.7	120.95	MP2/6-311+G(2df,2p) [1]

Table 2: Dipole Moment of Thioformaldehyde S-Oxide (H₂CSO)

Property	Experimental Value (Debye)	Calculated Value (Debye)	Computational Method
Dipole Moment (μ)	2.99	3.14	MP2/6-311+G(2df,2p) [1]

Table 3: Vibrational Frequencies of Thioformaldehyde S-Oxide (H₂CSO) (cm⁻¹)

Vibrational Mode	Description	Experimental Value	Calculated Value	Computational Method
v ₁	CH ₂ symmetric stretch	2965	3088	B3LYP/6-31G
v ₂	CH ₂ scissor	1321	1345	B3LYP/6-31G
v ₃	S=O stretch	1170	1185	B3LYP/6-31G
v ₄	C=S stretch	1061	1076	B3LYP/6-31G
v ₅	CH ₂ antisymmetric stretch	3045	3182	B3LYP/6-31G
v ₆	CH ₂ rock	897	909	B3LYP/6-31G
v ₇	CH ₂ wag	975	988	B3LYP/6-31G
v ₈	CSO bend	585	589	B3LYP/6-31G
v ₉	CH ₂ twist	550	555	B3LYP/6-31G*

Experimental and Computational Methodologies

Experimental Protocols

The experimental data presented in this guide are primarily derived from high-resolution spectroscopic techniques, which are essential for determining the precise molecular structure and vibrational properties of gas-phase molecules like **sulfines**.

Microwave Spectroscopy: This technique is used to measure the rotational transitions of molecules. By analyzing the rotational spectrum, highly accurate rotational constants can be determined. These constants are inversely proportional to the moments of inertia of the molecule, from which the molecular geometry, including bond lengths and bond angles, can be precisely calculated. The experimental dipole moment is also determined from the Stark effect in the rotational spectrum.

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational energy levels of a molecule. The absorption of infrared radiation excites the molecule from its ground vibrational state to a

higher vibrational state. The frequencies of the absorbed radiation correspond to the vibrational frequencies of the molecule. By analyzing the IR spectrum, the fundamental vibrational modes can be identified and assigned.

Computational Methods

The calculated properties of **sulfines** are obtained using various quantum chemical methods. These ab initio and density functional theory (DFT) calculations provide theoretical insights into the electronic structure, geometry, and spectroscopic properties of molecules.

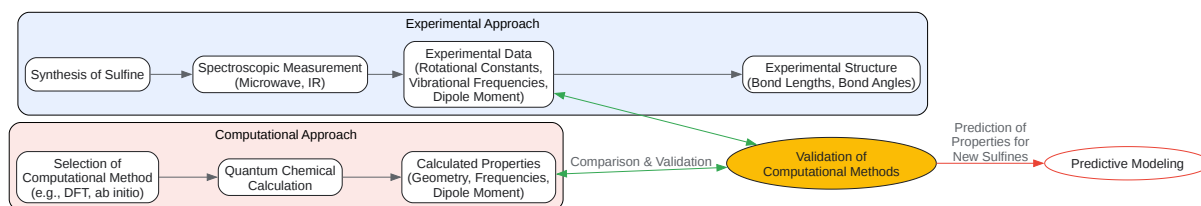
Ab initio Methods: These methods are based on first principles and do not rely on empirical parameters. The accuracy of ab initio calculations depends on the level of theory and the size of the basis set used. The Møller-Plesset perturbation theory of the second order (MP2) is a common ab initio method that includes electron correlation effects.

Density Functional Theory (DFT): DFT methods are based on the electron density of a molecule rather than the many-electron wavefunction. These methods are computationally less expensive than traditional ab initio methods and can provide accurate results, especially for larger molecules. The B3LYP functional is a widely used hybrid functional in DFT calculations.

Basis Sets: A basis set is a set of mathematical functions used to represent the atomic orbitals in a molecule. Larger basis sets provide a more accurate description of the electronic structure but are computationally more demanding. The Pople-style basis sets, such as 6-31G* and 6-311+G(2df,2p), are commonly used in these calculations.

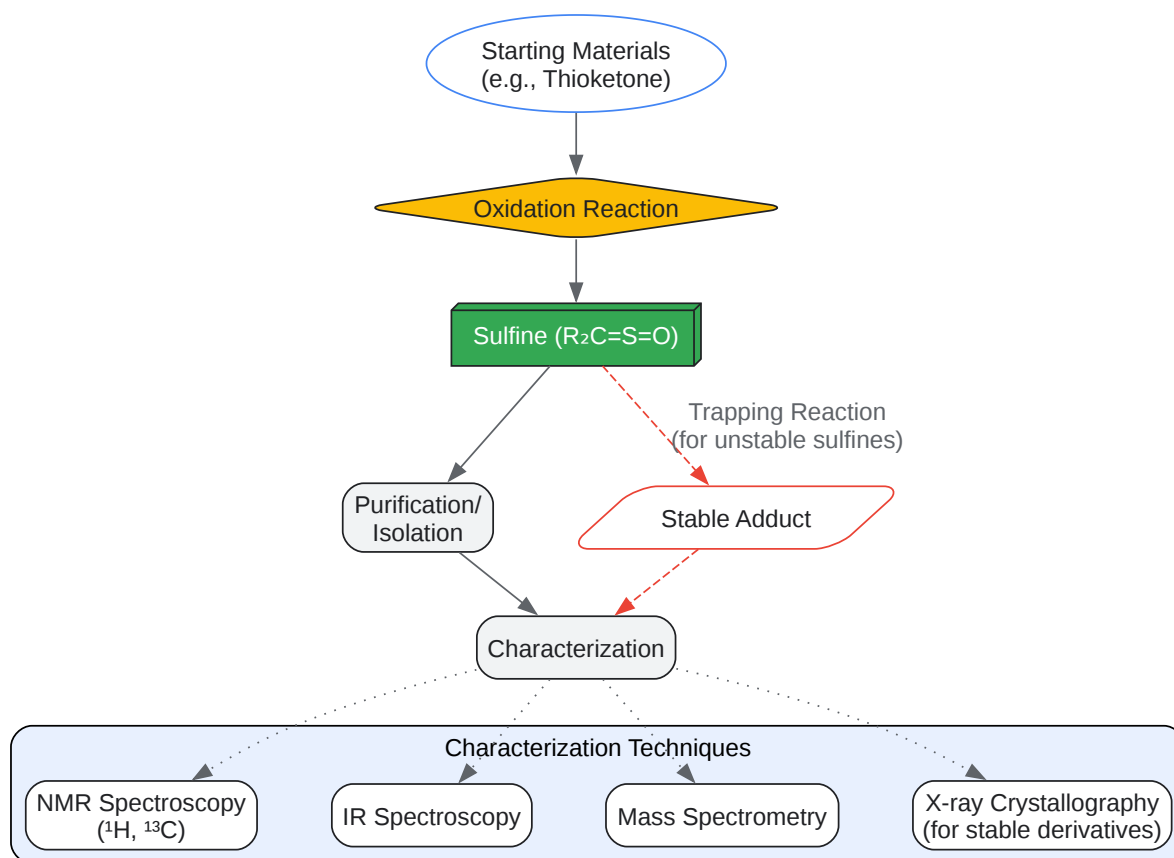
Visualizing the Scientific Process

The following diagrams, generated using the DOT language, illustrate the logical flow and relationship between experimental and computational approaches in the study of **sulfines**.



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Caption: Interplay between experimental and computational chemistry for **sulfine** research.



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Caption: General workflow for **sulfine** synthesis and characterization.

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References

- 1. Sulfine, CH₂SO: Determination of Its Heat of Formation, Basicity, and Bond Strengths by Quantum Chemistry† (1996) | Paul J.A. Ruttink | 31 Citations [scispace.com]
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